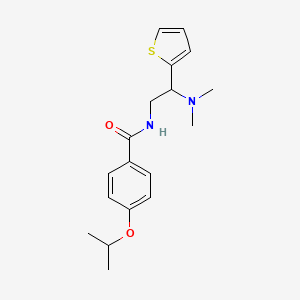

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide

Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a benzamide derivative featuring a dimethylaminoethyl-thiophene moiety and a 4-isopropoxy substituent on the benzamide ring. The 4-isopropoxy group on the benzamide may further adjust lipophilicity and metabolic stability compared to other alkoxy substituents .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-13(2)22-15-9-7-14(8-10-15)18(21)19-12-16(20(3)4)17-6-5-11-23-17/h5-11,13,16H,12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUHBCDHFROYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide can be represented by the following molecular formula:

- Molecular Formula : C17H24N2O2S

- Molecular Weight : 320.45 g/mol

The compound features a dimethylamino group, a thiophene moiety, and an isopropoxybenzamide structure, which may contribute to its biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Binding : The dimethylamino group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and bind to specific receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Biological Activities

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide has shown promising biological activities in various studies:

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antitumor Effects :

- Antimicrobial Activity Evaluation :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several pharmacologically relevant analogues. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : The 4-isopropoxy group in the target compound increases steric bulk compared to methoxy or hydroxy groups in analogues, which may reduce metabolic oxidation .

- Thiophene Role : The thiophen-2-yl group is conserved in multiple analogues (e.g., ), suggesting its importance in π-π stacking or hydrophobic interactions in target binding.

Pharmacological and Physicochemical Properties

- Lipophilicity: The thiophene and dimethylamino groups enhance lipophilicity (predicted logP ~3.2), favoring blood-brain barrier penetration compared to less lipophilic analogues like the hydroxyquinoline derivative (logP ~2.1) .

- Solubility: The dimethylamino group (pKa ~8.5) provides pH-dependent solubility, contrasting with permanently ionized analogues like SzR-105 (), which exhibits higher aqueous solubility due to its hydrochloride salt.

- Metabolic Stability : The isopropoxy group may slow cytochrome P450-mediated demethylation compared to methoxy-substituted benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.